molecular formula C11H7BrF3NO B6150250 4-bromo-8-(2,2,2-trifluoroethoxy)quinoline CAS No. 1774513-60-8

4-bromo-8-(2,2,2-trifluoroethoxy)quinoline

Cat. No.: B6150250
CAS No.: 1774513-60-8
M. Wt: 306.08 g/mol
InChI Key: IYDCGBHWOYNBCP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-bromo-8-(2,2,2-trifluoroethoxy)quinoline is a chemical compound with the molecular formula C11H7BrF3NO . It is a derivative of quinoline, a heterocyclic aromatic organic compound. The presence of bromine and trifluoroethoxy groups in its structure makes it a compound of interest in various fields of research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-8-(2,2,2-trifluoroethoxy)quinoline can be achieved through several methods. One common approach involves the reaction of 4-bromoquinoline with 2,2,2-trifluoroethanol in the presence of a base such as potassium carbonate. The reaction is typically carried out under reflux conditions to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

4-bromo-8-(2,2,2-trifluoroethoxy)quinoline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted quinoline derivatives, while oxidation and reduction reactions can lead to quinoline N-oxides or reduced quinoline compounds .

Scientific Research Applications

4-bromo-8-(2,2,2-trifluoroethoxy)quinoline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-bromo-8-(2,2,2-trifluoroethoxy)quinoline involves its interaction with specific molecular targets and pathways. The presence of the bromine and trifluoroethoxy groups can influence its binding affinity and selectivity towards certain enzymes or receptors. Detailed studies are required to elucidate the exact molecular targets and pathways involved in its biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 4-bromo-2,8-bis(trifluoromethyl)quinoline
  • 4-bromo-8-methyl-2-(trifluoromethyl)quinoline

Comparison

Compared to similar compounds, 4-bromo-8-(2,2,2-trifluoroethoxy)quinoline is unique due to the presence of the trifluoroethoxy group, which can significantly alter its chemical and biological properties. This group can enhance the compound’s lipophilicity and metabolic stability, making it a valuable candidate for further research and development .

Properties

CAS No.

1774513-60-8

Molecular Formula

C11H7BrF3NO

Molecular Weight

306.08 g/mol

IUPAC Name

4-bromo-8-(2,2,2-trifluoroethoxy)quinoline

InChI

InChI=1S/C11H7BrF3NO/c12-8-4-5-16-10-7(8)2-1-3-9(10)17-6-11(13,14)15/h1-5H,6H2

InChI Key

IYDCGBHWOYNBCP-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CN=C2C(=C1)OCC(F)(F)F)Br

Purity

95

Origin of Product

United States

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